Home > Products > Screening Compounds P96982 > 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE
2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE -

2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE

Catalog Number: EVT-4891314
CAS Number:
Molecular Formula: C21H25N3O3
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Aminophenyl)-4-trifluoromethylbenzamide (TFAP)

  • Relevance: TFAP shares a core benzamide structure with the target compound, 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide. Both compounds feature an aniline substituent on the benzamide nitrogen, although TFAP has a simpler 4-aminophenyl group, while the target compound incorporates a 4-methoxyphenyl group and a cyclohexylurea substituent at the 2-position of the benzamide ring. The research on TFAP provided the foundation for exploring the 4- and 5-amino-2-alkoxy-N-phenylbenzamide scaffolds as potential COX-1 inhibitors and analgesics, which led to the development of compounds structurally similar to 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide. []

5-Amino-2-ethoxy-N-(2-methoxyphenyl)benzamide (9v)

    Compound Description: 9v demonstrates potent COX-1 inhibitory and analgesic activities comparable to indomethacin. []

5-Amino-2-ethoxy-N-(3-trifluoromethylphenyl)benzamide (9g)

    Compound Description: 9g exhibits a stronger analgesic effect compared to both indomethacin and 9v without causing noticeable gastric damage or urine discoloration. Although its COX-1 inhibitory activity is weaker than that of indomethacin or 9v, 9g represents a promising candidate for analgesic agents and a valuable lead compound for developing new COX-1 inhibitors. []

N-aralkyl-N-(1-((cyclohexylamino)methyl)cyclohexyl)benzenamines (6a-h)

    Compound Description: This series of compounds was synthesized and evaluated for anticonvulsant and analgesic potential. Several members exhibited remarkable 100% protection in mice, demonstrating their potential as anticonvulsants. This series also displayed significant antinociceptive effects, highlighting their potential as analgesics. []

    Relevance: Although structurally distinct from the target compound, this series shares a crucial structural feature: the presence of a cyclohexylamino group. This shared moiety suggests a potential for similar biological activity profiles. Understanding the structure-activity relationship within this series could provide valuable insights for exploring modifications to 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide to enhance its anticonvulsant or analgesic properties. []

N-(1-((cyclohexylamino)methyl)cyclohexyl)-N-phenyl-substituted benzamides (8a-h)

  • Relevance: This series bears a strong structural resemblance to the target compound, 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide. Both share a core structure consisting of a benzamide moiety connected to a cyclohexyl ring via an amide bond. The presence of a cyclohexylamino group in both compounds further strengthens their structural similarity. The exploration of various substituents on the benzamide nitrogen and the cyclohexyl ring in this series offers valuable insights into the structure-activity relationship, which can be extrapolated to guide the development of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide analogs with improved pharmacological properties. []

Properties

Product Name

2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}-N~1~-(4-METHOXYPHENYL)BENZAMIDE

IUPAC Name

2-(cyclohexylcarbamoylamino)-N-(4-methoxyphenyl)benzamide

Molecular Formula

C21H25N3O3

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C21H25N3O3/c1-27-17-13-11-16(12-14-17)22-20(25)18-9-5-6-10-19(18)24-21(26)23-15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,22,25)(H2,23,24,26)

InChI Key

HDAWJURFDDKMHZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.